4-(4-Formylphenylmethoxy)-benzonitrile
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Overview
Description
4-(4-Formylphenylmethoxy)-benzonitrile is an organic compound characterized by the presence of a formyl group, a methoxy group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formylphenylmethoxy)-benzonitrile typically involves the reaction of 4-hydroxybenzaldehyde with 4-bromobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Formylphenylmethoxy)-benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-(4-Carboxyphenylmethoxy)-benzonitrile.
Reduction: 4-(4-Hydroxyphenylmethoxy)-benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Formylphenylmethoxy)-benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 4-(4-Formylphenylmethoxy)-benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl group can participate in hydrogen bonding, while the benzonitrile moiety can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic Acid: Similar in structure but contains a boronic acid group instead of a methoxy group.
4-Formylphenylmethoxybenzene: Lacks the nitrile group present in 4-(4-Formylphenylmethoxy)-benzonitrile.
4-Formylphenylmethoxybenzoic Acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
This compound is unique due to the combination of its formyl, methoxy, and nitrile groups, which confer distinct chemical reactivity and potential applications. The presence of the nitrile group, in particular, allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-[(4-formylphenyl)methoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-9-12-5-7-15(8-6-12)18-11-14-3-1-13(10-17)2-4-14/h1-8,10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLZORPGAYZABB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C#N)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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